4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline

Catalog No.
S12806234
CAS No.
95950-20-2
M.F
C26H20N2O2
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline

CAS Number

95950-20-2

Product Name

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline

IUPAC Name

4,7-bis(4-methoxyphenyl)-1,10-phenanthroline

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C26H20N2O2/c1-29-19-7-3-17(4-8-19)21-13-15-27-25-23(21)11-12-24-22(14-16-28-26(24)25)18-5-9-20(30-2)10-6-18/h3-16H,1-2H3

InChI Key

FUOQHQZASFBART-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)OC

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline is a derivative of 1,10-phenanthroline, characterized by the presence of two 4-methoxyphenyl groups attached to the 4 and 7 positions of the phenanthroline core. This compound belongs to a class of ligands known for their ability to form stable complexes with transition metals. The presence of methoxy groups enhances the solubility and electronic properties of the compound, making it an attractive candidate for various applications in coordination chemistry and materials science.

The chemical reactivity of 4,7-bis(4-methoxyphenyl)-1,10-phenanthroline is primarily influenced by its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline structure can act as Lewis bases, allowing the formation of chelate complexes with various transition metals. For example:

  • Coordination with Copper(II): The compound can form a stable complex with copper(II) ions, which can be utilized in catalytic processes or as a sensor for metal ions.
  • Oxidative Reactions: The methoxy groups can undergo oxidation under certain conditions, potentially leading to the formation of phenolic compounds.

The synthesis of 4,7-bis(4-methoxyphenyl)-1,10-phenanthroline can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via a condensation reaction between suitable aldehydes and ortho-phenylenediamine under acidic conditions.
  • One-Step Synthesis: Recent advancements include one-step synthetic methods that utilize environmentally friendly conditions to enhance yield and purity. For instance, a method involving concentrated hydrochloric acid and a mixed reducing agent can yield high-purity products efficiently .
  • Functionalization Techniques: Further modifications can be performed on the phenanthroline core to introduce additional functional groups or enhance solubility.

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline has several potential applications:

  • Coordination Chemistry: As a ligand in coordination complexes with transition metals, it can be used in catalysts for organic reactions.
  • Optoelectronic Devices: Its luminescent properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Sensors: The compound can be utilized in sensors for detecting metal ions due to its ability to form stable complexes.

Studies on the interactions of 4,7-bis(4-methoxyphenyl)-1,10-phenanthroline with various metal ions have shown:

  • Selectivity: The compound exhibits selectivity towards certain metal ions like copper(II) over others such as zinc(II) or nickel(II).
  • Binding Affinity: Interaction studies using spectroscopic methods (e.g., UV-Vis and fluorescence spectroscopy) reveal strong binding affinities with specific metal ions, indicating potential for use in analytical chemistry.

Several compounds share structural similarities with 4,7-bis(4-methoxyphenyl)-1,10-phenanthroline. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2,9-Dimethyl-1,10-phenanthrolineStructureExhibits different solubility properties and lower coordination ability due to steric hindrance.
4,7-Diphenyl-1,10-phenanthrolineStructureLacks methoxy groups; may have different electronic properties affecting its reactivity.
2-Bromo-1,10-phenanthrolineStructureHalogen substitution alters electronic characteristics; used in different synthetic pathways.

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Exact Mass

392.152477885 g/mol

Monoisotopic Mass

392.152477885 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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